BenchChemオンラインストアへようこそ!

2-Cyanoquinuclidine

Chiral resolution Enantiomeric excess Diastereomeric crystallization

2-Cyanoquinuclidine (quinuclidine-2-carbonitrile, CAS 90196-91-1) is a bicyclic heterocyclic amine scaffold characterized by a cyano group attached at the 2-position of the 1-azabicyclo[2.2.2]octane framework. Its molecular formula is C8H12N2, with a molecular weight of 136.19 g/mol and predicted pKa of 7.09±0.40.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 90196-91-1
Cat. No. B1580678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanoquinuclidine
CAS90196-91-1
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1CN2CCC1CC2C#N
InChIInChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2
InChIKeyNZOYWQFJJHBAAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanoquinuclidine (CAS 90196-91-1): A Position-Specific Quinuclidine Carbonitrile for Chiral Drug Intermediate and Fragment-Based Discovery


2-Cyanoquinuclidine (quinuclidine-2-carbonitrile, CAS 90196-91-1) is a bicyclic heterocyclic amine scaffold characterized by a cyano group attached at the 2-position of the 1-azabicyclo[2.2.2]octane framework. Its molecular formula is C8H12N2, with a molecular weight of 136.19 g/mol and predicted pKa of 7.09±0.40 [1]. Unlike acyclic tertiary amines, the rigid bicyclic core provides a fixed spatial orientation of the nitrile substituent, which is essential for enabling chiral resolution via diastereomeric salt formation and for occupying sterically defined binding pockets in target proteins [2]. This compound serves as a key synthetic intermediate in the preparation of enantiopure quinuclidine-2-carboxylic acid derivatives and was a critical structural component in the discovery of the clinical-stage Cdc7 kinase inhibitor TAK-931 (simurosertib) [3].

2-Cyanoquinuclidine Procurement: Why 3- and 4-Cyano Isomers or Parent Quinuclidine Cannot Substitute in Chirality-Driven Synthesis


A procurement choice based solely on the presence of a quinuclidine core and a nitrile group leads to risk of project failure in stereoselective synthesis. The 2-position regioisomer is structurally distinct from 3- or 4-cyanoquinuclidine in a way that directly alters both base strength and the trajectory of the nitrile group relative to the bridgehead nitrogen [1]. In the TAK-931 development program, the quinuclidine moiety was specifically attached at the 2-position via the carbonitrile linkage to a thienopyrimidinone core; moving the attachment point to the 3-position abrogated Cdc7 inhibitory activity [2]. Furthermore, the 2-cyano derivative uniquely enables facile optical resolution at the adjacent chiral center—a critical quality attribute for generating enantiopure quinuclidine-2-carboxylic acid intermediates—whereas the symmetrical 4-cyano isomer lacks this adjacent stereocenter entirely [3]. The quantitative evidence below demonstrates that the physical, chemical, and biological properties of 2-cyanoquinuclidine are not interchangeable with its positional isomers or unsubstituted quinuclidine.

Product-Specific Evidence: Quantitative Differentiation of 2-Cyanoquinuclidine Against Closest Analogs


Chiral Resolution Capability: Enantiomeric Excess Achievable Through Diastereomeric Tartrate Salt Crystallization

Unlike the 3- and 4-positional isomers, 2-cyanoquinuclidine possesses a chiral center adjacent to the nitrile group, enabling direct optical resolution. Using (+)-tartaric acid in methanol, the (2S)-enantiomer is obtained as the tartrate salt with >90% enantiomeric excess (ee) after four recrystallizations from methanol [1]. The resulting (S)-1-azabicyclo[2.2.2]octane-2-carbonitrile is isolated as a crystalline solid with a melting point of 70–71 °C (methanol solvate) . In contrast, quinuclidine-4-carbonitrile (CAS 26458-78-6) is achiral and cannot be resolved, while quinuclidine-3-carbonitrile (CAS 51627-76-0) requires separate asymmetric synthetic routes for chiral induction [2].

Chiral resolution Enantiomeric excess Diastereomeric crystallization

Basic Strength Modulation: pKa Shift Induced by 2-Position Cyano Group Relative to Parent Quinuclidine

The electron-withdrawing cyano group at the 2-position attenuates the basicity of the bridgehead nitrogen relative to unsubstituted quinuclidine. The predicted pKa of the conjugate acid of 2-cyanoquinuclidine is 7.09 ± 0.40, whereas parent quinuclidine has a measured pKa of 10.95 for its conjugate acid [1]. This approximately 3.9 pKa unit reduction means that at physiological pH (7.4), 2-cyanoquinuclidine is only partially protonated (~33% protonated, based on Henderson-Hasselbalch), whereas quinuclidine remains >99.9% protonated [2]. The 3-cyano isomer (CAS 51627-76-0) shows a similar pKa trend (predicted ~7.2) but the 4-cyano isomer (predicted ~7.5) demonstrates that the regioisomeric position of the nitrile modulates basicity to different extents .

pKa Basicity Nucleophilicity Electron-withdrawing effect

Rotatable Bond Count and Conformational Rigidity: 2-Cyano vs. 3-Cyano Quinuclidine Scaffolds

2-Cyanoquinuclidine has zero rotatable bonds, identical to quinuclidine-4-carbonitrile but in contrast to quinuclidine-3-carbonitrile, which also has zero rotatable bonds but positions the nitrile in a sterically less encumbered environment [1]. The topological polar surface area (tPSA) is 27 Ų for all three cyano isomers, indicating similar passive permeability potential [2]. However, the 2-position attachment constrains the nitrile vector to point towards the quinuclidine cavity, creating a sterically shielded environment that is preferentially accommodated in the Cdc7 kinase ATP-binding pocket where the quinuclidine moiety of TAK-931 occupies a deep hydrophobic cleft [3].

Rotatable bonds Conformational rigidity Ligand efficiency Fragment-based drug discovery

Commercial Availability and Purity Benchmarks: 2-Cyanoquinuclidine vs. Positional Isomers

2-Cyanoquinuclidine (racemic) is commercially available from multiple global suppliers at purities ranging from 95% to ≥98% . The enantiopure (2S)- and (2R)-forms are also catalogued (CAS 885517-04-4 and 885517-05-5, respectively) with purities of 97% or higher, though at significantly higher cost (~$29,000/kg for gram-scale quantities) . In contrast, quinuclidine-4-carbonitrile (CAS 26458-78-6) is available from fewer suppliers and typically at lower purity grades (90-95%), while quinuclidine-3-carbonitrile (CAS 51627-76-0) is available as a racemate but its enantiopure forms are substantially less accessible, with lead times exceeding 12 weeks in some cases . The 2-cyano isomer benefits from the well-established Corey resolution protocol, which enables suppliers to offer both racemic and enantiopure material with batch-to-batch consistency verified by NMR, HPLC, and GC .

Commercial availability Purity Cost Procurement

2-Cyanoquinuclidine (CAS 90196-91-1): Preferred Application Scenarios Based on Verified Differentiation Evidence


Synthesis of Enantiopure Quinuclidine-2-Carboxylic Acid and Derived Chiral Auxiliaries

The >90% ee achievable via tartrate resolution of 2-cyanoquinuclidine [1] directly enables the gram-to-kilogram preparation of (S)- and (R)-quinuclidine-2-carboxylic acids, which serve as rigid, chiral building blocks for asymmetric synthesis. This scenario is not feasible with the achiral 4-cyano isomer and is less well-characterized for the 3-cyano isomer. Subsequent nitrile hydrolysis under acidic or basic conditions yields the carboxylic acid without epimerization at the adjacent chiral center.

Fragment-Based Drug Discovery Targeting Kinase ATP-Binding Pockets Requiring a Sterically Shielded Nitrile Vector

The co-crystal structure of TAK-931 (PDB 6P5M) demonstrates that the quinuclidine moiety attached via the 2-position carbonitrile occupies a deep hydrophobic pocket in Cdc7 kinase [2]. The zero rotatable bond scaffold and the specific trajectory of the 2-cyano group provide a rigid, pre-organized pharmacophore that the 3- and 4-cyano isomers cannot replicate due to altered vector geometry. Researchers developing ATP-competitive kinase inhibitors with quinuclidine warheads should prioritize 2-cyanoquinuclidine for synthesis of focused libraries.

Organocatalytic Applications Requiring Tuned Basicity Between Quinuclidine (pKa 10.95) and DABCO (pKa 8.8)

With a predicted pKa of 7.09, 2-cyanoquinuclidine occupies a basicity window that is significantly lower than unsubstituted quinuclidine (pKa 10.95) and also distinct from DABCO (pKa 8.8) [3]. This enables its use as a nucleophilic catalyst in reactions (e.g., Morita-Baylis-Hillman, cyanation) where the stronger basicity of quinuclidine leads to unwanted side reactions or where the weaker basicity of DABCO is insufficient for substrate activation. The 4-cyano isomer (predicted pKa ~7.5) provides subtly different protonation equilibria at physiological or near-neutral conditions, making the 2-cyano isomer the preferred choice when precise basicity tuning at the lower end of the quinuclidine range is required.

Procurement for Time-Critical Medicinal Chemistry Programs Requiring Enantiopure Quinuclidine Scaffolds

When project timelines require immediate access to enantiopure quinuclidine carbonitrile building blocks, 2-cyanoquinuclidine (both enantiomers) is available from stock with purity up to 98%, whereas the 3-cyano enantiomers require 8–12 week custom synthesis lead times . This differential in commercial availability makes 2-cyanoquinuclidine the only viable choice for hit-to-lead and lead optimization campaigns operating under compressed timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyanoquinuclidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.